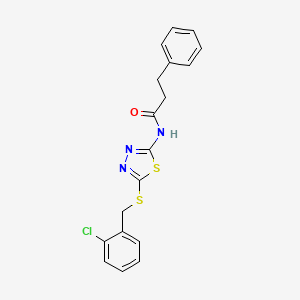

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a 1,3,4-thiadiazole derivative featuring a 2-chlorobenzylthio substituent at the 5-position of the thiadiazole ring and a 3-phenylpropanamide group at the 2-position. Such compounds are frequently explored for their antimicrobial, anticancer, and enzyme inhibitory activities due to the thiadiazole core’s electron-rich nature and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNNNYOAWNDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to yield 5-(2-chlorobenzylthio)-1,3,4-thiadiazole-2-amine. Finally, the amine is acylated with 3-phenylpropanoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiadiazole ring can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and related compounds from the evidence:

Key Observations :

- Substituent Position : The target compound’s 2-chlorobenzylthio group differs from the 4-chlorobenzylthio in compounds 5e and 5d, which may influence electronic properties and biological target interactions .

- Side Chain Diversity : The 3-phenylpropanamide chain in the target compound provides greater conformational flexibility compared to shorter acetamide or rigid thiadiazinan moieties in analogs .

- Melting Points : Derivatives with bulkier substituents (e.g., 5d) exhibit higher melting points (~180°C), likely due to enhanced intermolecular interactions .

Antimicrobial Activity:

- Compound 5m (benzylthio + methoxyphenoxy) demonstrated moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the methoxy group’s electron-donating effects .

- Thiadiazole-thiadiazinan hybrid 5d showed enhanced antimicrobial potency compared to simpler analogs, possibly due to dual heterocyclic pharmacophores .

- The target compound’s activity remains unreported, but its 2-chlorobenzylthio group may improve membrane permeability compared to non-halogenated analogs .

Anticancer and Apoptotic Activity:

- Compounds 3 and 8 (nitrophenyl-substituted thiadiazoles) induced apoptosis in glioma cells via Akt inhibition (~86–92% inhibition), driven by π-π interactions and hydrogen bonding .

Enzyme Inhibition:

- Piperidine- and benzamide-substituted thiadiazoles (e.g., 7a-7l) exhibited acetylcholinesterase inhibitory activity, highlighting the role of flexible side chains in enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.